Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl-
Description
Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- is a synthetic opioid derivative with a morphinan backbone characterized by distinct functional group modifications. Its structure includes:
- 6,7-didehydro-4,5α-epoxy ring: A hallmark of morphinan opioids, contributing to rigidity and receptor binding .
- 3-ethoxy group: An ethoxy substitution at position 3, which enhances lipophilicity compared to hydroxylated analogs .
- 17-methyl group: A common feature in opioid agonists, influencing receptor selectivity and metabolic stability .
- 8-alpha-ol: A hydroxyl group at position 8, which may modulate pharmacokinetic properties such as solubility and excretion .
Properties
CAS No. |
63732-58-1 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(4R,4aR,5R,7aS,12bS)-9-ethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol |
InChI |
InChI=1S/C19H23NO3/c1-3-22-14-6-4-11-10-12-17-13(21)5-7-15-19(17,8-9-20(12)2)16(11)18(14)23-15/h4-7,12-13,15,17,21H,3,8-10H2,1-2H3/t12-,13-,15+,17-,19-/m1/s1 |
InChI Key |
PDPSNOOQDLRFRO-POORPVJTSA-N |
Isomeric SMILES |
CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)C=C[C@H]5O)C=C1 |
Canonical SMILES |
CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C=CC5O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Starting Material and General Route
- Starting from Thebaine or Morphine : Thebaine (a 6,7-didehydro derivative of morphine) is a common precursor for synthesizing didehydro morphinan derivatives. Morphine derivatives are also used, especially when modifications at the 3-position (such as ethoxy substitution) are required.
Key Synthetic Transformations
Epoxidation and Epoxy Bridge Formation : The 4,5-alpha-epoxy bridge is typically retained from morphine or thebaine skeletons. In some syntheses, this epoxy ring is formed or preserved through controlled oxidation or cyclization steps.
Ethoxy Substitution at Position 3 : The 3-hydroxyl group of morphinan compounds can be converted to an ethoxy group via alkylation reactions. This typically involves:
Introduction of the 17-Methyl Group : The methylation at nitrogen (position 17) is usually inherent in the natural alkaloid or introduced via reductive amination or methylation reactions using methyl iodide or formaldehyde/NaBH3CN systems.
Double Bond Formation (6,7-Didehydro) : The 6,7-double bond is characteristic of thebaine and its derivatives. It can be introduced or preserved by selective dehydrogenation or elimination reactions.
Specific Literature Procedures Relevant to Similar Compounds
Robinson’s Mechanism for Thebaine Derivatives : Robinson proposed a mechanism involving hydrolysis of the enol ether group in thebaine hydrochloride, leading to intermediates that rearrange and saturate to form didehydro derivatives.
Hydrogenation and Tosylation Steps : Partial acetylation and tosylation of morphine derivatives followed by lithium aluminum hydride reduction have been used to selectively remove hydroxyl groups and introduce desired substituents, as seen in the synthesis of desomorphine analogues.
Catalytic Reductions : Hydrogenation over Pd-C or PtO2 catalysts is used to saturate double bonds or reduce intermediates selectively, preserving the epoxy bridge and other sensitive groups.
Proposed Synthetic Route Summary
| Step | Transformation | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting from Thebaine or Morphine | Extraction or purchase | Base morphinan skeleton with 6,7-didehydro and 4,5-epoxy features |
| 2 | Protection of hydroxyl groups (except at position 3) | Acetic anhydride, pyridine | Protects sensitive groups for selective reactions |
| 3 | Ethoxy substitution at position 3 | Ethyl iodide or ethyl bromide, base (e.g., K2CO3) | Converts 3-OH to 3-OEt |
| 4 | Deprotection of other groups | Acidic or basic hydrolysis | Restores other hydroxyl groups |
| 5 | Methylation at nitrogen (if needed) | Methyl iodide or reductive amination | Introduces 17-methyl group |
| 6 | Purification | Chromatography or recrystallization | Isolates pure Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- |
Data Tables of Related Synthetic Steps and Yields
Research Discoveries and Notes
The synthetic routes for morphinan derivatives require careful control of stereochemistry due to multiple chiral centers, as indicated by the IUPAC stereochemical descriptors.
The presence of the epoxy bridge (4,5-alpha-epoxy) is sensitive to harsh acidic or basic conditions, necessitating mild reaction conditions during substitution steps.
Ethoxy substitution at position 3 is less common than methoxy (as in codeine), making the synthesis more challenging and requiring optimized alkylation protocols.
The double bond at 6,7 positions (didehydro) is crucial for biological activity and is preserved or introduced via selective dehydrogenation or elimination reactions.
Literature on related compounds such as desomorphine and ethylmorphine provides valuable insights into reaction conditions and yields applicable to this compound.
- PubChem Compound Summary for Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl-, CID 5745703.
- Morphinan Alkaloids and Their Transformations: A Historical Perspective and Synthetic Strategies, PMC Article (2025).
- NIST Chemistry WebBook Data on Morphinan Derivatives.
Chemical Reactions Analysis
Types of Reactions
Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted morphinan derivatives.
Scientific Research Applications
Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential analgesic and antitussive properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic and antitussive effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the modulation of neurotransmitter release and pain perception.
Comparison with Similar Compounds
Structural Modifications and Functional Group Analysis
The table below compares substituents and key properties of morphinan derivatives:
| Compound Name | 3-Position | 14-Position | 17-Position | Melting Point (°C) | Key Pharmacological Notes |
|---|---|---|---|---|---|
| Target Compound | Ethoxy | - | Methyl | N/A | Likely μ-agonist; enhanced lipophilicity |
| 14-Benzoyloxy-17-methyl analog (18d, Ev1) | Hydroxy | Benzoyloxy | Methyl | 280–284 | Mixed μ-agonist/δ-antagonist |
| Pholcodine N-oxide (Ev9) | Morpholinyethoxy | - | Methyl | N/A | Cough suppressant; δ-receptor interaction |
| 17-Cyclopropylmethyl analog (18c, Ev1) | Hydroxy | 3-Phenylpropionyl | Cyclopropylmethyl | 96–98 | Potent μ-agonist |
| Sulfonyl derivatives (Ev12) | Hydroxy | Sulfonyl groups | Variable | N/A | δ-antagonist activity |
Key Observations :
- 17-Substituents : The 17-methyl group (target compound, 18d) is associated with μ-opioid affinity, while cyclopropylmethyl (18c) or sulfonyl groups (Ev12) may shift selectivity toward δ-opioid receptors .
- 14-Substituents : Ester groups (e.g., benzoyloxy in 18d) enhance metabolic stability but reduce solubility, whereas the absence of a 14-substituent (target compound) may simplify synthesis .
Pharmacological Implications
- Receptor Selectivity : The 17-methyl group in the target compound aligns with μ-opioid agonists like morphine, whereas 17-cyclopropylmethyl analogs (e.g., 18c) show mixed μ/δ activity .
- Metabolic Stability : The 3-ethoxy group may slow glucuronidation compared to hydroxy analogs, prolonging half-life .
- Synthetic Feasibility : The absence of complex 14-substituents (e.g., benzoyloxy) simplifies synthesis compared to derivatives requiring esterification steps .
Physical and Chemical Properties
While melting points for the target compound are unavailable, analogs with similar backbones exhibit wide ranges (96–284°C), influenced by substituent polarity and crystallinity. The target’s ethoxy group likely reduces melting point compared to hydroxy analogs (e.g., 18d: 280–284°C) due to decreased hydrogen bonding .
Biological Activity
Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl-, commonly referred to as a morphinan derivative, exhibits significant biological activities primarily associated with its interaction with opioid receptors. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C20H23NO4
Molecular Weight: 341.4009 g/mol
CAS Registry Number: 6703-27-1
IUPAC Name: Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl-
The compound features a complex structure characteristic of morphinans, including an epoxy group and an ethoxy substitution which may influence its pharmacodynamics.
Morphinan derivatives primarily function as opioid receptor agonists , particularly at the mu-opioid receptor (MOR). The binding affinity and efficacy at these receptors dictate their analgesic effects.
-
Opioid Receptor Interaction:
- Morphinan derivatives bind to MORs, leading to inhibition of pain pathways in the central nervous system.
- They may also exhibit activity at delta (DOR) and kappa (KOR) receptors, contributing to their overall pharmacological profile.
-
Signal Transduction:
- Activation of MORs results in the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels.
- This process enhances potassium ion efflux and inhibits calcium ion influx, resulting in hyperpolarization of neurons and reduced neurotransmitter release.
Analgesic Effects
Morphinan derivatives have been extensively studied for their analgesic properties. Research indicates that these compounds can effectively manage pain through both acute and chronic pain models.
Case Study:
A study involving morphinan derivatives demonstrated significant analgesic effects in animal models of neuropathic pain. The administration of Morphinan-8-alpha-ol resulted in a marked reduction in pain behavior scores compared to controls.
Antitussive Activity
Morphinan derivatives are known for their antitussive effects, making them valuable in treating cough. The mechanism involves suppression of the cough reflex via central action on the cough center in the medulla.
Data Table: Biological Activities of Morphinan Derivatives
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Analgesic | Significant reduction in pain scores | |
| Antitussive | Suppression of cough reflex | |
| Opioid Receptor Agonism | Binding affinity to MORs |
Pharmacokinetics
The pharmacokinetic profile of Morphinan derivatives is crucial for understanding their therapeutic potential:
- Absorption: Rapidly absorbed following oral administration.
- Distribution: Widely distributed throughout body tissues due to lipophilicity.
- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion: Excreted mainly through urine as metabolites.
Safety and Toxicology
While morphinan derivatives exhibit therapeutic benefits, they also carry risks associated with opioid use, including potential for addiction and respiratory depression. Monitoring and regulation are essential when prescribing these compounds.
Q & A
Q. How can spectroscopic techniques resolve the stereochemical configuration of this compound?
Methodological Answer: The compound’s stereochemistry (e.g., 5α,8α configurations) can be determined using NMR and mass spectrometry. For example:
- 1H/13C NMR : Analyze coupling constants (e.g., vicinal coupling in epoxy or ethoxy groups) and chemical shifts to confirm axial/equatorial orientations of substituents .
- High-resolution mass spectrometry (HRMS) : Verify the molecular formula (e.g., C20H23NO4 for acetylated analogs) and fragmentation patterns to distinguish regioisomers .
- X-ray crystallography : Resolve absolute stereochemistry if crystalline derivatives are synthesized .
Q. What synthetic strategies are effective for introducing the 3-ethoxy group in this morphinan scaffold?
Methodological Answer: The 3-ethoxy group can be introduced via:
- Alkylation of phenolic intermediates : React a 3-hydroxy precursor (e.g., codeine analogs) with ethyl bromide in the presence of a base (e.g., K2CO3) under anhydrous conditions .
- Protection-deprotection sequences : Use silyl ethers (e.g., TBSCl) to protect hydroxyl groups during selective ethoxylation, followed by acidic cleavage .
- Enzymatic methods : Explore biocatalysts (e.g., cytochrome P450 enzymes) for regioselective ethoxylation, though this requires optimization for yield .
Advanced Research Questions
Q. How does the 3-ethoxy substitution influence μ-opioid receptor (MOR) binding affinity compared to methoxy analogs?
Methodological Answer:
- In vitro receptor assays : Perform competitive binding studies using radiolabeled ligands (e.g., [3H]-DAMGO) on MOR-expressing cell membranes. Compare IC50 values of the 3-ethoxy derivative to 3-methoxy analogs (e.g., ethylmorphine, IC50 ~15 nM) to assess steric/electronic effects .
- Molecular dynamics simulations : Model ligand-receptor interactions to evaluate how the ethoxy group’s larger size and lipophilicity alter binding pocket occupancy .
- SAR analysis : Correlate substituent bulkiness (ethoxy vs. methoxy) with functional activity (e.g., cAMP inhibition in HEK293 cells) .
Q. What methodologies are recommended for analyzing metabolic stability in hepatic microsomes?
Methodological Answer:
- Incubation with liver microsomes : Use pooled human microsomes (0.5 mg/mL) in NADPH-regenerating buffer. Monitor parent compound depletion over 60 minutes via LC-MS/MS .
- Metabolite identification : Employ high-resolution tandem MS (e.g., Q-TOF) to detect phase I metabolites (e.g., O-deethylation to 3-hydroxy derivatives) and phase II conjugates (e.g., glucuronides) .
- CYP enzyme phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .
Q. How can structural modifications at the 17-methyl position enhance metabolic resistance?
Methodological Answer:
- Deuterium incorporation : Replace the 17-methyl group with a deuterated analog (CD3) to slow oxidative metabolism via the kinetic isotope effect .
- Bulkier substituents : Introduce cyclopropyl or tert-butyl groups to sterically hinder CYP-mediated oxidation. Evaluate stability in microsomal assays .
- Prodrug design : Mask the 17-methyl group with a labile ester or carbamate, releasing the active form post-hydrolysis in target tissues .
Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?
Methodological Answer:
- HPLC-DAD/ELSD : Use gradient elution (C18 column, 0.1% TFA in acetonitrile/water) to separate diastereomers (e.g., 5α vs. 5β epoxides) and detect impurities ≥0.1% .
- NMR spiking experiments : Add authentic standards of suspected byproducts (e.g., 8β-chloro analogs) to confirm impurity identity via signal overlap .
- Stability-indicating methods : Stress the compound under heat/humidity and monitor degradation products (e.g., epoxide ring-opening products) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
